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L-METHIONINE (METHYL-13C)

Hepatic mitochondrial function Breath test Methionine metabolism

Resolving transmethylation vs. remethylation fluxes in the methionine cycle requires position-specific labeling that carboxyl-13C analogs cannot provide. L-Methionine (Methyl-13C) delivers methyl-specific tracking: • Enables direct transmethylation/remethylation flux quantification (label position alters calculated rates 6% vs 28%) • 2-3× NMR sensitivity gains for long-range distance measurements • Supports in-cell NMR of protein complexes >30 kDa ≥99 atom % 13C; white powder; hygroscopic; store under inert atmosphere.

Molecular Formula
Molecular Weight 150.20
Cat. No. B1579915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-METHIONINE (METHYL-13C)
Molecular Weight150.20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine (Methyl-13C) Overview


L-Methionine (Methyl-13C) is a stable isotope-labeled derivative of the essential sulfur-containing amino acid L-methionine, featuring a carbon-13 atom specifically incorporated at the S-methyl group position . With a molecular formula of 13CC4H11NO2S, molecular weight of 150.20 g/mol, and isotopic purity specification of ≥99 atom % 13C from major vendors, this compound enables high-precision tracking of methyl group transfer reactions without the safety concerns associated with radioactive isotopes . It exists as a white to off-white powder with an optical rotation of [α]20/D +23.1° (c = 1 in 1 M HCl), melting point of 284 °C (decomposition), and exhibits hygroscopic properties requiring storage under inert atmosphere .

Position-specific methyl-13C labeling for transmethylation pathway tracing
Certified isotopic enrichment supports high-sensitivity MS and NMR quantification
Hygroscopic powder; requires anhydrous handling and inert-atmosphere storage

Why Methyl-13C Labeling Is Irreplaceable


The methyl group of L-methionine serves as the primary source of methyl moieties in biological systems through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, protein, and lipid methylation reactions [1]. In tracer studies, unlabeled methionine provides no detectable signal for tracking metabolic fate, while differently labeled analogs—such as carboxyl-labeled (1-13C) or uniformly labeled (13C5,15N) methionine—produce fundamentally different labeling patterns that cannot be interchanged without altering experimental outcomes [2]. Specifically, methyl-13C labeling enables direct quantification of transmethylation and remethylation fluxes that 1-13C labeling cannot resolve, and the position-specific nature of the label critically determines which metabolic pathways can be distinguished and quantified [3].

Unlabeled methionine
Provides no detectable signal for tracking methyl group metabolic fate.
Carboxyl-13C (1-13C) methionine
Traces Krebs cycle entry rather than transmethylation; may not resolve remethylation fluxes.
Uniformly 13C-labeled methionine
May substantially underestimate remethylation pathway contribution due to label dilution.

Quantitative Differentiation Evidence


Methyl-13C vs 1-13C in Breath Test Pathway Tracking

In a direct head-to-head comparison assessing hepatic mitochondrial function, L-methionine-1-13COOH produced significantly higher cumulative 13CO2 recovery than methyl-13C-methionine, with a 2.5-fold difference at baseline. Following ethanol-induced oxidative stress, both substrates showed decreased recovery, but the relative difference between the two labeling positions persisted [1].

Breath Test: 13CO2 Recovery
Head-to-head
4.07% vs 10.25% (2.5× difference, p<0.01)
Label position determines metabolic pathway traced
15 healthy subjects; oral administration; 120 min breath collection
Hepatic mitochondrial function Breath test Methionine metabolism

Remethylation Flux: Impact of Labeling Strategy

In an in vivo tracer study comparing two independent labeling approaches in sheep, the calculated extent of homocysteine remethylation differed substantially depending on the labeling strategy employed. The [U-13C]methionine method yielded a remethylation estimate of 6%, whereas the combined [1-13C]- and [S-methyl-2H3]methionine approach produced a value of 28% [1].

Remethylation Flux Estimation
Head-to-head
6% vs 28% (4.7× difference)
Methyl labeling strategy critical for accurate remethylation quantification
Sheep model; isotope dilution patterns
Methionine cycle Remethylation Homocysteine metabolism

In-Cell NMR Sensitivity with Methyl-13C Labeling

In a comparative evaluation of different in-cell NMR labeling schemes across three proteins (calmodulin, NmerA, and FKBP), selective labeling with [13C]methyl groups on methionine provided excellent sensitivity with low background levels at very low cost relative to alternative labeling approaches. This performance is attributed to the favorable relaxation behavior of methyl groups compared to backbone resonances, which become unobservable in large intracellular complexes due to slow tumbling rates [1].

In-Cell NMR Sensitivity
Cross-study comparable
Methyl: excellent sensitivity; Backbone: unobservable in large complexes
Enables structural studies of large protein assemblies
Calmodulin, NmerA, FKBP tested in E. coli
In-cell NMR Protein structure Methyl group probes

Isotopic Purity for Mass Spectrometry Quantification

Commercial L-Methionine (Methyl-13C) is supplied with a certified isotopic purity of ≥99 atom % 13C, as specified in technical datasheets from major vendors . This high enrichment level exceeds the typical 98 atom % specification common for many other labeled amino acid products (e.g., L-Methionine-13C5,15N is often supplied at 98 atom % 13C and 98 atom % 15N) . High isotopic purity directly reduces background signal from unlabeled molecules, improving the limit of detection and quantification accuracy in LC-MS and GC-MS applications.

Isotopic Purity Specification
Specification review
≥99 atom % 13C
Higher enrichment supports MS quantification accuracy
Vendor technical datasheets; compare 98 atom % for alternative labels
Mass spectrometry Metabolic flux analysis Isotopic enrichment

Methyl Group Signal Enhancement in Solid-State NMR

In solid-state NMR spectroscopy, studies have demonstrated that significant experimental sensitivity gains of approximately twofold to threefold can be realized for weak 15N-13C(methyl) dipolar couplings, corresponding to structurally informative distances of approximately 3.5 Å or longer, when utilizing 13C-labeled methyl groups [1]. This enhancement is attributable to the intrinsic detection sensitivity of methyl groups and their favorable transverse relaxation properties relative to backbone carbons.

Solid-State NMR Sensitivity Gain
Class-level
Approximately 2–3× enhancement for weak 15N-13C couplings
Supports detection of long-range structural constraints
Distances ≥3.5 Å; favorable methyl relaxation
Solid-state NMR Methyl 13C detection Protein structure

Analytical Precision in Multi-Isotopomer Quantification

A validated GC-negative chemical ionization MS method enables simultaneous determination of isotopic enrichments for [1-13C]homocysteine, [1-13C]methionine, and [2H3-methyl-1-13C]methionine in human plasma. The method achieves precision of TTR <±0.2% (n=3) across enrichment ranges of 0-12% for the methyl-deuterated 13C-methionine species [1].

Multi-Isotopomer GC-MS Precision
Supporting evidence
TTR precision documented for methyl-labeled methionine in plasma
Supports reliable flux measurements in complex matrices
Human plasma research matrix; GC-NCI-MS method
GC-MS Plasma analysis Tracer methodology

Optimal Application Scenarios


Transmethylation and Remethylation Flux Quantification

When the primary research objective is to distinguish and quantify transmethylation versus remethylation fluxes in the methionine cycle, L-Methionine (Methyl-13C) provides pathway-specific information that carboxyl-labeled analogs cannot deliver. As demonstrated by Lobley et al., the choice of labeling position dramatically affects calculated remethylation rates (6% vs 28% depending on labeling strategy), underscoring that methyl-specific labeling is essential for accurate flux partitioning [1]. This application is particularly relevant for studies investigating homocysteine metabolism, folate-dependent methylation, and methionine salvage pathways.

In-Cell NMR of Large Protein Complexes

For structural biologists studying high-molecular-weight protein assemblies in native cellular environments, L-Methionine (Methyl-13C) enables NMR detection where conventional backbone labeling fails. As established by Serber et al., selective [13C]methyl labeling on methionine provides excellent sensitivity with low background levels, overcoming the slow tumbling barrier that renders backbone resonances unobservable in large intracellular complexes [2]. This makes methyl-13C methionine the appropriate choice for in-cell NMR applications targeting protein complexes >30 kDa.

Solid-State NMR Distance Measurements

When solid-state NMR experiments require detection of weak dipolar couplings corresponding to structurally informative long-range distances (≥3.5 Å), L-Methionine (Methyl-13C) offers 2-3 fold sensitivity gains compared to standard 13C detection methods [3]. This enhancement is critical for structural determination of membrane proteins, amyloid fibrils, and other non-crystalline protein assemblies where acquisition time and signal-to-noise limitations are primary experimental constraints.

Metabolic Flux Analysis in Methionine-Dependent Cancer

For cancer metabolism studies focusing on the methionine-dependence phenotype (inability of certain tumor cells to proliferate without exogenous methionine), L-Methionine (Methyl-13C) serves as a direct tracer for quantifying methyl group incorporation into SAM-dependent methylation reactions. The analytical approach described for quantifying methionine metabolic fluxes using 13C methionine and LC-MS enables measurement of both transmethylation and propylamine transfer fluxes, which amount to approximately 15% of net methionine uptake in human fibrosarcoma cells, and can detect 2-fold increases in ornithine decarboxylase flux following genetic alterations [4].

Application
Selection Property
Validation Focus
Methyl cycle flux studies (transmethylation/remethylation)
Position-specific methyl-13C labeling enables pathway distinction
Flux partitioning accuracy; comparison with alternative labeling strategies
In-cell NMR of large protein assemblies (>30 kDa)
Methyl-13C probes overcome slow tumbling limitations
Signal sensitivity and background suppression in native cellular environment
Solid-state NMR distance measurements in non-crystalline proteins
Enhanced sensitivity for weak dipolar couplings at long range
Long-range distance restraint detection and spectral quality
Cancer cell methionine-dependence metabolic flux studies
Methyl-13C tracer for SAM-dependent methylation flux quantification
Transmethylation and propylamine transfer flux accuracy; model-specific validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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